molecular formula C24H23NO3S B13728967 Acetyl-S-trityl-L-cysteine

Acetyl-S-trityl-L-cysteine

Cat. No.: B13728967
M. Wt: 405.5 g/mol
InChI Key: KCVPASSMLHHOIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetyl-S-trityl-L-cysteine is a derivative of the amino acid cysteine, where the thiol group is protected by a trityl group and the amino group is acetylated. This compound is primarily used in peptide synthesis and protein chemistry due to its ability to protect the thiol group during various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetyl-S-trityl-L-cysteine typically involves the protection of the thiol group of L-cysteine with a trityl group, followed by acetylation of the amino group. The trityl group is introduced using trityl chloride in the presence of a base such as pyridine. The acetylation is then carried out using acetic anhydride .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions: Acetyl-S-trityl-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or boron trifluoride.

    Substitution: Strong acids or bases.

Major Products:

Scientific Research Applications

Acetyl-S-trityl-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of Acetyl-S-trityl-L-cysteine involves the protection of the thiol group of cysteine residues. This protection prevents unwanted reactions during peptide synthesis and allows for the selective modification of other functional groups. The trityl group can be removed under specific conditions, revealing the free thiol group for further reactions .

Comparison with Similar Compounds

Uniqueness: Acetyl-S-trityl-L-cysteine is unique due to the dual protection of both the thiol and amino groups, making it highly useful in complex peptide synthesis and protein chemistry .

Properties

IUPAC Name

2-acetamido-3-tritylsulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO3S/c1-18(26)25-22(23(27)28)17-29-24(19-11-5-2-6-12-19,20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3,(H,25,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVPASSMLHHOIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.